7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system. This method is efficient and yields the desired product in moderate to high yields .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: Using oxidizers like NaOCl, Pb(OAc)4, and MnO2.
Reduction: Typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reducing Agents: LiAlH4.
Halogenating Agents: NBS.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Medicinal Chemistry: Used in the design of drugs targeting specific enzymes and receptors.
Material Science: Utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Biological Research: Investigated for its potential antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Janus kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors . This inhibition can lead to the modulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: A closely related compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activities.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its antibacterial properties.
Uniqueness
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and difluoromethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H6BrF2N3 |
---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
7-bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H6BrF2N3/c1-4-5(9)2-3-14-7(4)12-13-8(14)6(10)11/h2-3,6H,1H3 |
InChI Key |
AKHZKNPAEJXMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN2C1=NN=C2C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.